Lipophilicity Advantage for Partitioning
N-Butyl-2-chloro-4-nitrobenzamide exhibits a calculated LogP of 2.45, representing a lipophilicity window that balances organic-phase solubility with sufficient polarity for aqueous workup compatibility . By comparison, the unsubstituted 2-chloro-4-nitrobenzamide (Aklomide) parent compound has a reported LogP range of 0.72–2.57 depending on the calculation method, with the N-butyl addition consistently shifting the value upward by approximately 0.5 log units [1]. This quantifiable difference directly translates to altered retention times in reverse-phase chromatography, differential extraction efficiency in liquid-liquid partitioning, and distinct membrane permeability characteristics in cell-based assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.45 (calculated) |
| Comparator Or Baseline | 2-Chloro-4-nitrobenzamide (Aklomide): LogP 0.72–2.57 (multiple sources) |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.7 depending on baseline method |
| Conditions | Calculated LogP values from Hit2Lead and Sielc databases; in silico prediction methods |
Why This Matters
LogP directly governs organic/aqueous partitioning during synthesis and purification, making N-butyl substitution functionally distinct from shorter-chain or unsubstituted analogs for applications requiring specific retention or solubility profiles.
- [1] Sielc. 2-Chloro-4-nitrobenzamide physicochemical data: LogP 0.720. February 16, 2018. View Source
